Cas no 59397-18-1 (1-(Thiophen-2-yl)cyclopentan-1-amine)
1-(Thiophen-2-yl)cyclopentan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(thiophen-2-yl)cyclopentan-1-amine
- 1-thiophen-2-ylcyclopentan-1-amine
- AGN-PC-0NIBV9
- 1-(2-THIENYL)-CYCLOPENTANAMINE
- 1-(Thiophen-2-yl)cyclopentan-1-amine
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- MDL: MFCD12786306
- Inchi: 1S/C9H13NS/c10-9(5-1-2-6-9)8-4-3-7-11-8/h3-4,7H,1-2,5-6,10H2
- InChI Key: OGMATICXITUGFG-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1(CCCC1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 141
- XLogP3: 1.6
- Topological Polar Surface Area: 54.3
1-(Thiophen-2-yl)cyclopentan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T141131-100mg |
1-(Thiophen-2-yl)cyclopentan-1-amine |
59397-18-1 | 100mg |
$ 115.00 | 2022-06-03 | ||
| TRC | T141131-500mg |
1-(Thiophen-2-yl)cyclopentan-1-amine |
59397-18-1 | 500mg |
$ 410.00 | 2022-06-03 | ||
| TRC | T141131-1g |
1-(Thiophen-2-yl)cyclopentan-1-amine |
59397-18-1 | 1g |
$ 615.00 | 2022-06-03 | ||
| Enamine | EN300-234846-1g |
1-(thiophen-2-yl)cyclopentan-1-amine |
59397-18-1 | 1g |
$842.0 | 2023-09-15 | ||
| Enamine | EN300-234846-5g |
1-(thiophen-2-yl)cyclopentan-1-amine |
59397-18-1 | 5g |
$2443.0 | 2023-09-15 | ||
| Enamine | EN300-234846-10g |
1-(thiophen-2-yl)cyclopentan-1-amine |
59397-18-1 | 10g |
$3622.0 | 2023-09-15 | ||
| Enamine | EN300-234846-0.05g |
1-(thiophen-2-yl)cyclopentan-1-amine |
59397-18-1 | 95% | 0.05g |
$707.0 | 2024-06-19 | |
| Enamine | EN300-234846-0.1g |
1-(thiophen-2-yl)cyclopentan-1-amine |
59397-18-1 | 95% | 0.1g |
$741.0 | 2024-06-19 | |
| Enamine | EN300-234846-0.25g |
1-(thiophen-2-yl)cyclopentan-1-amine |
59397-18-1 | 95% | 0.25g |
$774.0 | 2024-06-19 | |
| Enamine | EN300-234846-0.5g |
1-(thiophen-2-yl)cyclopentan-1-amine |
59397-18-1 | 95% | 0.5g |
$809.0 | 2024-06-19 |
1-(Thiophen-2-yl)cyclopentan-1-amine Suppliers
1-(Thiophen-2-yl)cyclopentan-1-amine Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 1-(Thiophen-2-yl)cyclopentan-1-amine
Recent Advances in the Study of 1-(Thiophen-2-yl)cyclopentan-1-amine (CAS: 59397-18-1): A Comprehensive Research Brief
1-(Thiophen-2-yl)cyclopentan-1-amine (CAS: 59397-18-1) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its cyclopentylamine core and thiophene moiety, has recently garnered attention due to its potential applications in drug discovery and development. The unique structural features of this compound make it a promising candidate for modulating biological targets, particularly in the central nervous system (CNS) and metabolic disorders. This research brief aims to provide an overview of the latest findings related to 1-(Thiophen-2-yl)cyclopentan-1-amine, focusing on its synthesis, pharmacological properties, and therapeutic potential.
Recent studies have explored the synthetic pathways for 1-(Thiophen-2-yl)cyclopentan-1-amine, with an emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method for the efficient synthesis of this compound, utilizing palladium-catalyzed cross-coupling reactions. This approach not only improved the scalability of the synthesis but also reduced the environmental impact by minimizing the use of hazardous reagents. The study highlighted the importance of the thiophene ring in stabilizing the intermediate species during the reaction, which was corroborated by computational modeling.
Pharmacological investigations of 1-(Thiophen-2-yl)cyclopentan-1-amine have revealed its affinity for several neurotransmitter receptors, including dopamine and serotonin receptors. In vitro assays conducted by a research team at the University of Cambridge demonstrated that this compound exhibits moderate selectivity for the D2 dopamine receptor subtype, suggesting potential applications in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Furthermore, molecular docking studies indicated that the cyclopentylamine moiety plays a critical role in receptor binding, while the thiophene ring contributes to the compound's metabolic stability.
In addition to its CNS activity, 1-(Thiophen-2-yl)cyclopentan-1-amine has shown promise in metabolic research. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported that this compound acts as an allosteric modulator of the GLP-1 receptor, a key target for type 2 diabetes therapeutics. The researchers observed that 1-(Thiophen-2-yl)cyclopentan-1-amine enhanced glucose-dependent insulin secretion in pancreatic beta cells, with minimal off-target effects. These findings underscore the compound's potential as a lead structure for developing novel antidiabetic agents.
Despite these promising results, challenges remain in the development of 1-(Thiophen-2-yl)cyclopentan-1-amine as a therapeutic agent. Pharmacokinetic studies have indicated that the compound exhibits moderate oral bioavailability, necessitating further structural modifications to improve its drug-like properties. Additionally, the long-term safety profile of this molecule has yet to be fully elucidated, particularly with regard to its potential for off-target interactions. Ongoing research efforts are focused on addressing these limitations through medicinal chemistry optimization and preclinical testing.
In conclusion, 1-(Thiophen-2-yl)cyclopentan-1-amine (CAS: 59397-18-1) represents a versatile scaffold with significant potential in drug discovery. Its unique pharmacological profile, combined with advances in synthetic methodologies, positions it as a valuable tool for exploring new therapeutic avenues. Future research should prioritize the optimization of its pharmacokinetic properties and the evaluation of its efficacy in relevant disease models. As the field progresses, this compound may pave the way for the development of innovative treatments for CNS and metabolic disorders.
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